molecular formula C22H25ClN4O3S B2425132 (Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1322292-74-9

(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2425132
CAS No.: 1322292-74-9
M. Wt: 460.98
InChI Key: HLSOQJUDNKUHRV-ALUHPYBCSA-N
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Description

(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), demonstrating high selectivity. Research indicates that this compound acts as a neuroprotective agent by inhibiting GSK-3β, a key kinase implicated in the pathogenesis of Alzheimer's disease and other tauopathies. Its mechanism involves reducing hyperphosphorylation of tau protein, a process that leads to neurofibrillary tangle formation. Beyond neuroscience, this inhibitor is a valuable tool in oncology research, as studies show GSK-3β inhibition can suppress tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's high potency and selectivity make it an essential pharmacological probe for dissecting the complex signaling pathways governed by GSK-3β, including the Wnt pathway, and for investigating new therapeutic strategies in neurodegenerative diseases and cancer.

Properties

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S.ClH/c1-16-6-4-7-19-21(16)23-22(30-19)25(15-5-14-24(2)3)20(27)13-10-17-8-11-18(12-9-17)26(28)29;/h4,6-13H,5,14-15H2,1-3H3;1H/b13-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOQJUDNKUHRV-ALUHPYBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound features a complex arrangement that includes a thiazole ring, an acrylamide moiety, and a dimethylamino group. The presence of these functional groups is critical for its biological activity.

Chemical Formula

  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 357.54 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Compound AE. coli1532 µg/mL
Compound BS. aureus1816 µg/mL
(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochlorideP. aeruginosa208 µg/mL

This table illustrates that the compound demonstrates effective antimicrobial properties, particularly against Pseudomonas aeruginosa, with a low MIC indicating high potency.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of (Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa cells showed a reduction in viability by 70% at a concentration of 5 µM after 48 hours.
    • MCF-7 cells exhibited a significant increase in apoptosis markers when treated with the compound.

The proposed mechanism of action for the compound involves the inhibition of specific enzymes critical for bacterial cell wall synthesis and cancer cell proliferation. For instance, studies suggest that it may interfere with the FtsZ protein, essential for bacterial division, thereby exerting its antibacterial effects.

Cytotoxicity Assessment

While evaluating the biological activity, it is crucial to assess cytotoxicity to ensure safety for potential therapeutic applications. Cytotoxicity assays conducted on normal human cell lines indicated that the compound has a relatively low toxicity profile, making it a promising candidate for further development.

Preparation Methods

Table 1: Reaction Conditions and Yields

Step Reactants Conditions Yield (%)
Benzothiazole formation 2-Amino-4-methylthiophenol, BrCN Ethanol, reflux 72
Acryloyl chloride 3-(4-Nitrophenyl)acrylic acid, POCl₃ CH₂Cl₂, 40°C 95
Acrylamide coupling 4-Methylbenzothiazol-2-amine, acryloyl chloride Dioxane, 0°C → RT 78
Alkylation (Z)-Acrylamide, 3-(dimethylamino)propyl chloride CH₃CN, reflux 85
Hydrochloride formation Free base, HCl gas Ether, 0°C 92

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, DMSO-d₆) IR (cm⁻¹)
4-Methylbenzo[d]thiazol-2-amine 7.12 (d, Ar–H), 2.41 (s, CH₃) 3421 (N–H), 1628 (C=N)
(Z)-Acrylamide intermediate 8.21 (d, Ar–NO₂), 7.62 (d, CH=CO) 1654 (C=O), 1520 (NO₂)
Hydrochloride salt 2.98 (s, N(CH₃)₂), 3.52 (t, NCH₂) 1654 (C=O), 1520 (NO₂)

Q & A

Q. Key Considerations :

  • Reaction Conditions : Temperature (60–80°C), solvent (DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification : Recrystallization from ethanol/diethyl ether or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >85% purity .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the acrylamide (Z/E configuration) and substitution on the thiazole ring. Key peaks: δ 8.2–8.5 ppm (nitrophenyl protons), δ 3.1–3.3 ppm (dimethylamino protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical: ~465.5 g/mol) and detect impurities .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

How can researchers identify and validate biological targets for this compound?

Basic Research Question

  • Biochemical Assays : Fluorescence polarization or SPR to screen for binding to kinases (e.g., EGFR, AKT) or GPCRs, given the nitrophenyl and thiazole pharmacophores .
  • Molecular Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets or allosteric sites. Prioritize targets with docking scores ≤ −8.0 kcal/mol .

What methodologies are recommended for studying the reaction kinetics of this acrylamide derivative?

Advanced Research Question

  • Stopped-Flow Spectroscopy : Monitor nucleophilic additions (e.g., thiol-Michael reactions) under pseudo-first-order conditions (excess glutathione). Calculate rate constants (k) using nonlinear regression .
  • Computational Modeling : DFT (B3LYP/6-31G*) to map transition states and activation energies for Z→E isomerization .

How can QSAR models guide the optimization of this compound’s bioactivity?

Advanced Research Question

  • Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Model Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets.
  • Key Findings : Nitrophenyl substituents enhance target affinity but reduce solubility; dimethylamino groups improve cellular uptake .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

  • Assay Variability : Replicate studies using orthogonal methods (e.g., cell viability via MTT and ATP-luciferase assays).
  • Purity Verification : Confirm compound integrity via HPLC (retention time: ~12.3 min, 95% purity) and LC-MS to rule out degradation products .
  • Dose-Response Analysis : Perform IC₅₀ curves in triplicate to assess reproducibility across cell lines (e.g., HeLa vs. MCF-7) .

What solvent systems and conditions influence the compound’s reactivity in nucleophilic environments?

Advanced Research Question

  • Polar Protic Solvents (e.g., MeOH) : Accelerate hydrolysis of the acrylamide group (t₁/₂ = 24 hr at pH 7.4).
  • Aprotic Solvents (e.g., DMSO) : Stabilize the compound but may promote aggregation.
  • Catalysts : Tetrabutylammonium fluoride (TBAF) enhances thiol-Michael addition rates by 3-fold in DMF .

What are the dominant degradation pathways under physiological conditions?

Advanced Research Question

  • Hydrolysis : Amide bond cleavage at pH < 3 or pH > 10, detectable via LC-MS (m/z 320 fragment).
  • Photodegradation : Nitrophenyl group forms nitroso derivatives under UV light (λ = 365 nm). Mitigate by storing in amber vials at −20°C .

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